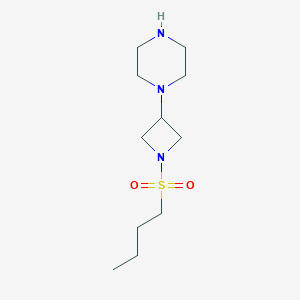
1-(1-(Butylsulfonyl)azetidin-3-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(Butylsulfonyl)azetidin-3-yl)piperazine is a compound that features a piperazine ring, which is a common structural motif in many biologically active molecules
Preparation Methods
The synthesis of 1-(1-(Butylsulfonyl)azetidin-3-yl)piperazine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Butylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using butylsulfonyl chloride under basic conditions.
Coupling with Piperazine: The final step involves coupling the sulfonylated azetidine with piperazine using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).
Chemical Reactions Analysis
1-(1-(Butylsulfonyl)azetidin-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-(Butylsulfonyl)azetidin-3-yl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 1-(1-(Butylsulfonyl)azetidin-3-yl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The butylsulfonyl group and azetidine ring contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target molecules .
Comparison with Similar Compounds
1-(1-(Butylsulfonyl)azetidin-3-yl)piperazine can be compared with other piperazine derivatives and azetidine-containing compounds:
Piperazine Derivatives: Compounds like 1-(1-methylpiperidin-4-yl)piperazine share the piperazine ring but differ in their substituents, leading to different chemical and biological properties.
Azetidine-Containing Compounds: Compounds such as 1-N-Boc-4-(azetidin-3-yl)piperazine have similar azetidine rings but differ in their functional groups, affecting their reactivity and applications
The uniqueness of this compound lies in its specific combination of the butylsulfonyl group, azetidine ring, and piperazine ring, which imparts distinct chemical and biological properties.
Biological Activity
1-(1-(Butylsulfonyl)azetidin-3-yl)piperazine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by recent research findings and data.
Synthesis
The synthesis of this compound typically involves a multi-step process, often utilizing the Mannich reaction, which allows for the introduction of various functional groups that enhance biological activity. The compound can be synthesized from commercially available starting materials through standard organic synthesis techniques, including nucleophilic substitutions and coupling reactions.
Antimicrobial Activity
Recent studies have shown that piperazine derivatives exhibit significant antimicrobial properties against a variety of pathogens. For instance, the compound's activity has been assessed against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Activity Summary
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.49 | 0.98 |
| Escherichia coli | 62.5 | 125 |
| Candida parapsilosis | 0.98 | 2.0 |
| Bacillus subtilis | 125 | 250 |
The minimum inhibitory concentration (MIC) values indicate that the compound exhibits potent activity against Staphylococcus aureus and Candida species, suggesting its potential as an effective antimicrobial agent .
The proposed mechanism of action for piperazine derivatives involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival. Molecular docking studies have suggested that these compounds bind effectively to key enzymes involved in cell wall biosynthesis, thereby inhibiting growth .
Case Studies
A notable study conducted by researchers synthesized a series of piperazine derivatives and evaluated their biological activities. Among these, the compound demonstrated significant urease inhibition, which is crucial for treating infections caused by Helicobacter pylori. The IC50 values for urease inhibition were found to be significantly lower than those of standard inhibitors like thiourea, indicating enhanced efficacy .
Furthermore, another investigation highlighted the anti-inflammatory properties of related piperazine compounds, demonstrating their potential in managing inflammatory conditions through modulation of cytokine release and inhibition of inflammatory mediators .
Properties
Molecular Formula |
C11H23N3O2S |
|---|---|
Molecular Weight |
261.39 g/mol |
IUPAC Name |
1-(1-butylsulfonylazetidin-3-yl)piperazine |
InChI |
InChI=1S/C11H23N3O2S/c1-2-3-8-17(15,16)14-9-11(10-14)13-6-4-12-5-7-13/h11-12H,2-10H2,1H3 |
InChI Key |
LUMGIKKTJUHIKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)N1CC(C1)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















